molecular formula C6H5ClN4 B7775208 2-chloro-6-methyl-1H-purine

2-chloro-6-methyl-1H-purine

Cat. No.: B7775208
M. Wt: 168.58 g/mol
InChI Key: GSWWRXJYHSJFHJ-UHFFFAOYSA-N
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Description

Compound “2-chloro-6-methyl-1H-purine” is a chemical entity registered in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “2-chloro-6-methyl-1H-purine” involves specific synthetic routes that require precise reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “2-chloro-6-methyl-1H-purine” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-chloro-6-methyl-1H-purine” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-chloro-6-methyl-1H-purine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “2-chloro-6-methyl-1H-purine” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. The comparison highlights the distinct properties that make “this compound” valuable in various scientific and industrial contexts.

Properties

IUPAC Name

2-chloro-6-methyl-1H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWRXJYHSJFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N2)N=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=N2)N=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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